5-bromo-2-(2-hydroxyethoxy)benzamide
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Overview
Description
5-Bromo-2-(2-hydroxyethoxy)benzamide is an organic compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the benzamide ring and a hydroxyethoxy group at the 2nd position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
One common method involves the reaction of 5-bromo-2-hydroxybenzamide with ethylene oxide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
5-Bromo-2-(2-hydroxyethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2-(2-hydroxyethoxy)benzamide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(2-hydroxyethoxy)benzamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-bromo-2-(2-hydroxyethoxy)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyethoxy group enhances its solubility and facilitates its interaction with biological molecules .
Comparison with Similar Compounds
5-Bromo-2-(2-hydroxyethoxy)benzamide can be compared with other similar compounds such as:
5-Bromo-2-hydroxybenzamide: Lacks the hydroxyethoxy group, making it less soluble and potentially less effective in certain applications.
2-(2-Hydroxyethoxy)benzamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
5-Bromo-2-chlorobenzamide: Contains a chlorine atom instead of the hydroxyethoxy group, leading to different chemical properties and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.
Properties
CAS No. |
63887-00-3 |
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Molecular Formula |
C9H10BrNO3 |
Molecular Weight |
260.08 g/mol |
IUPAC Name |
5-bromo-2-(2-hydroxyethoxy)benzamide |
InChI |
InChI=1S/C9H10BrNO3/c10-6-1-2-8(14-4-3-12)7(5-6)9(11)13/h1-2,5,12H,3-4H2,(H2,11,13) |
InChI Key |
DKPDJFHVGNUHSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)N)OCCO |
Origin of Product |
United States |
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